molecular formula C11H9FO2 B2502464 [5-(2-fluorophenyl)-2-furyl]methanol CAS No. 637728-08-6

[5-(2-fluorophenyl)-2-furyl]methanol

Cat. No.: B2502464
CAS No.: 637728-08-6
M. Wt: 192.189
InChI Key: GRBAYIDPCJTCMH-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-2-furyl]methanol: is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 2-fluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-2-furyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and furfural.

    Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and furfural in the presence of a base, such as sodium hydroxide, to form the intermediate 5-(2-fluorophenyl)-2-furylmethanol.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(2-fluorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(2-fluorophenyl)-2-furylcarboxylic acid.

    Reduction: Formation of 5-(2-fluorophenyl)-2-furylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(2-fluorophenyl)-2-furyl]methanol is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-2-furyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    [5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde]: This compound shares a similar fluorophenyl group but differs in the heterocyclic ring structure.

    [5-(2-fluorophenyl)-1H-pyrrole-3-methanol]: Similar in structure but contains a pyrrole ring instead of a furan ring.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with a different functional group.

Uniqueness:

    Structural Features: The presence of both a furan ring and a fluorophenyl group imparts unique chemical and physical properties to [5-(2-fluorophenyl)-2-furyl]methanol.

    Reactivity: The compound’s reactivity in various chemical reactions makes it a versatile intermediate in organic synthesis.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance compared to similar compounds.

Properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBAYIDPCJTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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